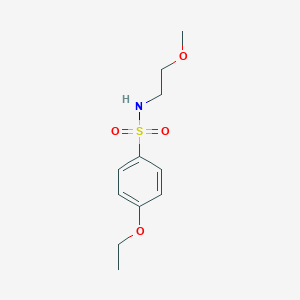![molecular formula C27H23ClN2O4S B425583 N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B425583.png)
N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is a complex organic compound with a unique structure that includes biphenyl, chlorophenyl, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of biphenyl and chlorophenyl intermediates, followed by their coupling with glycinamide under specific reaction conditions. Common reagents used in these reactions include palladium catalysts and boronic acids, which facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-biphenyl-2-yl-4-methyl-benzenesulfonamide
- Dimethyl(2-([biphenyl]-4-yl)-2-oxoethyl)phosphonate
- 2-aryl-N-biphenyl benzimidazoles
Uniqueness
N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is unique due to its specific combination of biphenyl, chlorophenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H23ClN2O4S |
|---|---|
Peso molecular |
507g/mol |
Nombre IUPAC |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H23ClN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(22-13-11-21(28)12-14-22)19-27(31)29-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,29,31) |
Clave InChI |
PNWUFKSUUMGMJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}-4-methoxyaniline](/img/structure/B425500.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B425501.png)
![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-methylaniline](/img/structure/B425503.png)

![2-[(mesitylsulfonyl)amino]-N-propylacetamide](/img/structure/B425508.png)
![ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B425509.png)
![Methyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425510.png)
![N-(2-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B425511.png)
amino]-N-propylacetamide](/img/structure/B425512.png)
![N-(3-ethoxypropyl)-2-[(2-methylbenzyl)sulfanyl]acetamide](/img/structure/B425515.png)
![N-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzyl}-3-chloro-4-methylaniline](/img/structure/B425516.png)

![N-[2-(benzyloxy)-5-bromobenzyl]-2-methylaniline](/img/structure/B425520.png)
![3-chloro-N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}-4-methylaniline](/img/structure/B425522.png)
